5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 5-methyl group on the thiophene ring.
- A 4-oxo-3,4-dihydro moiety in the pyrimidine ring, introducing partial saturation.
- An N-phenyl carboxamide substituent at position 4.
It has been synthesized via hydrolysis of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate followed by coupling with aniline using peptide-coupling reagents like 1,1’-carbonyldiimidazole (CDI) . The compound demonstrates antimicrobial activity against Gram-positive and Gram-negative bacteria, with enhanced efficacy compared to reference drugs like streptomycin .
Properties
IUPAC Name |
5-methyl-4-oxo-N-phenyl-3H-thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-10-12(18)15-7-16-14(10)20-11(8)13(19)17-9-5-3-2-4-6-9/h2-7H,1H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQDEFDGNZGSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route starts with the preparation of 3,4-dihydrothieno[2,3-d]pyrimidine intermediates, which are then further functionalized to introduce the methyl, oxo, and phenyl groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table highlights structural variations and their biological implications:
Antimicrobial Efficacy
- The 3-amino-2-(benzylthio) derivative (2d) exhibits the highest activity due to the synergistic effects of the amino and benzylthio groups, which likely improve membrane penetration .
Enzyme Inhibition
- A484954: Targets eEF2K, a kinase involved in protein synthesis regulation, indicating divergent therapeutic applications compared to antimicrobial thienopyrimidines .
Physicochemical Properties
NMR Signatures :
Solubility : Methoxy-substituted derivatives (e.g., 5.3 ) exhibit improved aqueous solubility compared to hydrophobic benzyl analogues .
Biological Activity
5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11N3O2S. The compound features a thienopyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 101667-97-4 |
| IUPAC Name | 5-methyl-4-oxo-N-phenyl-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
The biological activity of this compound primarily involves the inhibition of specific enzymes. It has been shown to interact with active sites of various enzymes, thereby blocking substrate access and inhibiting catalytic activity. This mechanism is crucial for its potential applications in treating diseases where enzyme inhibition is beneficial.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully characterized but suggests potential as an antimicrobial agent .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. These compounds have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a related compound showed IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells . The structure of this compound may confer similar anticancer activities due to its ability to interfere with cellular signaling pathways involved in cancer progression.
Case Studies
- Inhibitory Effects on Enzymes : A study focusing on thienopyrimidine derivatives demonstrated that modifications at the phenyl ring significantly impacted enzyme inhibition rates. Compounds with para-substituted phenyl groups maintained higher inhibitory activity compared to their meta-substituted counterparts .
- Cytotoxicity Assessment : In vivo studies assessing the cytotoxic effects of thienopyrimidine derivatives indicated that while some compounds exhibited potent anticancer effects, they also presented moderate cytotoxicity at higher doses . This highlights the need for careful evaluation of therapeutic windows when considering clinical applications.
Q & A
Q. What are the most effective synthetic routes for preparing 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide?
The synthesis typically involves peptide coupling reagents (e.g., HATU or DCC) to overcome the low reactivity of the ester precursor, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, when reacting with primary amines like aniline . Alternative methods include alkylation of 3-amino intermediates to introduce substituents at the pyrimidine ring, as demonstrated in derivatives with benzylthio groups . Key steps:
- Reaction optimization : Use polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours.
- Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95% by HPLC).
Q. What characterization techniques are essential for confirming the structure of this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl group at the amide nitrogen) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 328.0824) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages to validate purity .
- Melting Point Analysis : Consistency with literature values (e.g., 220–223°C) ensures reproducibility .
Advanced Research Questions
Q. How do structural modifications influence the antimicrobial activity of this compound?
Structure-Activity Relationship (SAR) studies reveal:
| Compound Modification | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 3-Amino-2-(benzylthio) | Moderate inhibition of Proteus vulgaris | Enhanced lipophilicity improves membrane penetration | |
| N-(4-Methylphenyl) | Reduced activity vs. Pseudomonas aeruginosa | Steric hindrance at the amide group lowers target binding | |
| 5-Methyl-4-oxo core | Essential for TrmD enzyme docking | The 4-oxo group forms hydrogen bonds with Asp154 in E. coli TrmD |
Methodological Insight : Replace the phenyl group with electron-withdrawing substituents (e.g., nitro) to test activity against Gram-negative strains .
Q. What computational strategies are used to predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to bacterial targets like TrmD (PDB: 4YRF). The 4-oxo group shows strong affinity for conserved aspartate residues .
- Quantum Chemical Calculations : Assess reactivity of intermediates (e.g., Fukui indices for nucleophilic attack) to optimize synthetic pathways .
Q. How to resolve contradictions between in vitro activity and computational predictions?
Example: A derivative may show poor antimicrobial activity despite favorable docking scores.
- Experimental validation : Measure membrane permeability (e.g., logP via shake-flask method) to confirm cellular uptake .
- Enzyme assays : Directly test inhibition of TrmD methyltransferase activity using radiolabeled SAM .
Q. What methods improve the reactivity of low-yield intermediates in synthesis?
Q. What analytical challenges arise in distinguishing tautomeric forms?
The thienopyrimidine core exhibits keto-enol tautomerism , complicating NMR interpretation:
- Variable Temperature (VT) NMR : Conduct at −40°C to slow tautomer exchange and resolve split peaks .
- X-ray Crystallography : Definitive proof of tautomeric state (e.g., enol form stabilized by intramolecular H-bonding) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Maximizes amide coupling rate |
| Temperature | 80°C | Reduces side-product formation |
| Coupling Reagent | HATU | Higher efficiency vs. DCC |
Q. Table 2. Comparative Bioactivity of Analogues
| Analog | MIC (µg/mL) vs. E. coli | Docking Score (kcal/mol) |
|---|---|---|
| Parent compound | 32 | −8.2 |
| 3-Amino-2-(benzylthio) | 16 | −9.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
